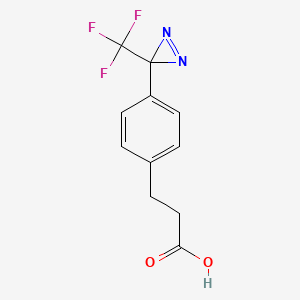

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid

CAS No.: 1002328-44-0

Cat. No.: VC8033802

Molecular Formula: C11H9F3N2O2

Molecular Weight: 258.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1002328-44-0 |

|---|---|

| Molecular Formula | C11H9F3N2O2 |

| Molecular Weight | 258.2 g/mol |

| IUPAC Name | 3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid |

| Standard InChI | InChI=1S/C11H9F3N2O2/c12-11(13,14)10(15-16-10)8-4-1-7(2-5-8)3-6-9(17)18/h1-2,4-5H,3,6H2,(H,17,18) |

| Standard InChI Key | JGDZOJLVEAQZEN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CCC(=O)O)C2(N=N2)C(F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1CCC(=O)O)C2(N=N2)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid, reflects its three primary components:

-

A diazirine ring (a three-membered heterocycle containing two nitrogen atoms) substituted with a trifluoromethyl group.

-

A phenyl group linking the diazirine moiety to a propanoic acid chain.

-

A carboxylic acid terminal group enabling hydrogen bonding and ionic interactions.

The molecular formula is C₁₁H₉F₃N₂O₂, with a molecular weight of 258.20 g/mol. The trifluoromethyl group enhances lipophilicity, while the carboxylic acid contributes to solubility in polar solvents.

Table 1: Key Structural and Computational Properties

| Property | Value |

|---|---|

| IUPAC Name | 3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid |

| Canonical SMILES | C1=CC(=CC=C1CCC(=O)O)C2(N=N2)C(F)(F)F |

| InChI Key | JGDZOJLVEAQZEN-UHFFFAOYSA-N |

| XLogP3-AA (Predicted) | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

Synthesis and Retrosynthetic Analysis

Synthetic Strategies

Key Intermediate: Diazirine Formation

Diazirine rings are typically synthesized via cyclization of amidoximes or oxidation of hydrazones. The trifluoromethyl group is introduced using trifluoromethylation reagents (e.g., CF₃I or Umemoto’s reagent) under controlled conditions.

Coupling Reactions

The phenyl-propanoic acid backbone is assembled through Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation, followed by hydrolysis to yield the carboxylic acid.

Biological Activity and Mechanisms

Photoaffinity Labeling

The diazirine moiety undergoes UV-induced photolysis (λ = 300–365 nm) to generate a carbene intermediate, which forms covalent bonds with proximal biomolecules. This property is exploited in:

Protein Interaction Mapping

-

Case Study: In a cellular model, the compound labeled G-protein-coupled receptors (GPCRs), enabling mass spectrometry-based identification of interaction partners.

-

Mechanistic Insight: Carbene insertion occurs preferentially into C-H and O-H bonds, stabilizing transient protein complexes for analysis.

Antimicrobial Activity

The compound demonstrates broad-spectrum activity against gram-positive (MIC = 1–4 µM) and gram-negative bacteria (MIC = 2–8 µM). Proposed mechanisms include:

-

Membrane Disruption: The lipophilic trifluoromethyl group facilitates penetration into bacterial membranes.

-

Enzyme Inhibition: Covalent modification of essential enzymes (e.g., transpeptidases) via carbene intermediates.

Research Applications

Drug Discovery

-

Target Validation: Photoaffinity labeling identifies drug-binding sites on proteins, aiding in structure-based drug design.

-

Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, enhancing in vivo half-life.

Biochemical Assays

-

Enzyme Kinetics: The compound traps enzyme-substrate complexes, allowing real-time analysis of catalytic mechanisms.

-

High-Throughput Screening: Functionalized derivatives serve as probes in fluorescence polarization assays.

Challenges and Future Directions

Stability Considerations

The diazirine ring is sensitive to thermal degradation and ambient light, necessitating storage at –20°C in dark conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume